molecular formula C10H12ClIO B13690294 1-(tert-Butoxy)-4-chloro-2-iodobenzene

1-(tert-Butoxy)-4-chloro-2-iodobenzene

Cat. No.: B13690294
M. Wt: 310.56 g/mol
InChI Key: MCEBAUHNTCVBGV-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-chloro-2-iodobenzene is an organic compound with the molecular formula C10H12ClIO It is a derivative of benzene, where the hydrogen atoms are substituted by tert-butoxy, chloro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-4-chloro-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butoxy)-4-chlorobenzene. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-4-chloro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(tert-Butoxy)-4-chloro-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Medicine: It may serve as a precursor for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-butoxy)-4-chloro-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity of the chloro and iodo groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxy)-4-chlorobenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    1-(tert-Butoxy)-4-iodobenzene: Lacks the chlorine atom, which can affect its reactivity and applications.

    1-(tert-Butoxy)-2-iodobenzene:

Uniqueness

1-(tert-Butoxy)-4-chloro-2-iodobenzene is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

Molecular Formula

C10H12ClIO

Molecular Weight

310.56 g/mol

IUPAC Name

4-chloro-2-iodo-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClIO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3

InChI Key

MCEBAUHNTCVBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

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